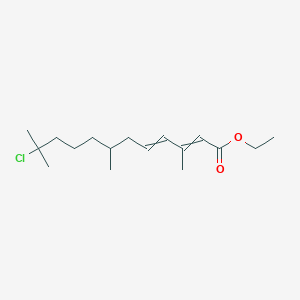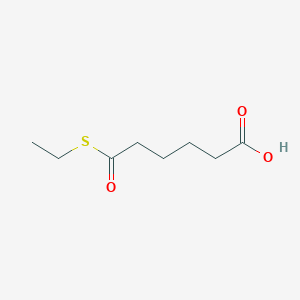
6-(Ethylsulfanyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylsulfanyl)-6-oxohexanoic acid: is an organic compound that features a hexanoic acid backbone with an ethylsulfanyl group and a ketone functional group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylsulfanyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives with ethylsulfanyl reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hexanoic acid, followed by the addition of an ethylsulfanyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(Ethylsulfanyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-(Ethylsulfanyl)-6-oxohexanoic acid is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds and materials.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfoxides and sulfones derived from this compound could exhibit antimicrobial or anti-inflammatory properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)-6-oxohexanoic acid involves its interaction with various molecular targets. The ethylsulfanyl group can participate in redox reactions, while the ketone group can undergo nucleophilic addition. These interactions can modulate enzyme activity and influence metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
6-(Methylsulfanyl)-6-oxohexanoic acid: Similar structure but with a methyl group instead of an ethyl group.
6-(Propylsulfanyl)-6-oxohexanoic acid: Similar structure but with a propyl group instead of an ethyl group.
6-(Butylsulfanyl)-6-oxohexanoic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: 6-(Ethylsulfanyl)-6-oxohexanoic acid is unique due to the specific length and nature of its ethylsulfanyl group. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its methyl, propyl, and butyl analogs. The ethyl group provides a balance between hydrophobicity and steric effects, which can be advantageous in certain chemical and biological applications.
Properties
CAS No. |
60718-22-1 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
6-ethylsulfanyl-6-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10) |
InChI Key |
XCYUTBONXMYHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


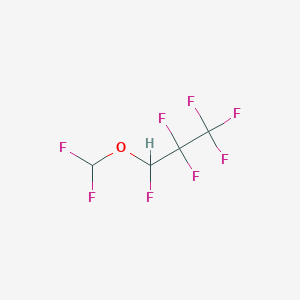
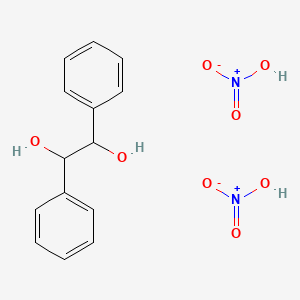
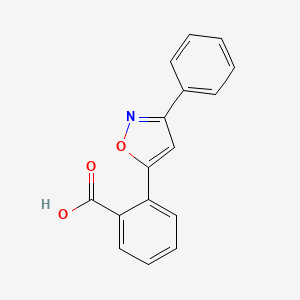
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
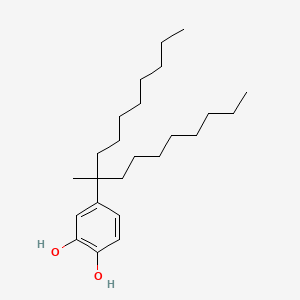
![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
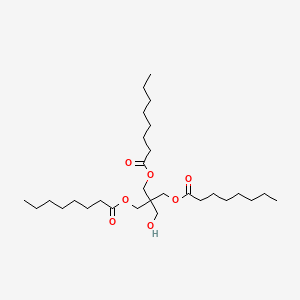
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
